molecular formula C13H15Br2NO B1444201 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one CAS No. 1463923-21-8

3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one

Cat. No.: B1444201
CAS No.: 1463923-21-8
M. Wt: 361.07 g/mol
InChI Key: PWWKLRRYBIGWMU-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one: is a chemical compound with the molecular formula C13H15Br2NO and a molecular weight of 361.07 g/mol . This compound is characterized by the presence of two bromine atoms, a piperidinone ring, and a dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:

    Bromination: The starting material, 4-bromo-2,6-dimethylphenyl, undergoes bromination to introduce the bromine atoms at specific positions.

    Piperidinone Formation: The brominated intermediate is then reacted with piperidinone under controlled conditions to form the final product.

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles such as amines and thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperidinones, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.

    Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology:

    Biochemical Studies: It is used in biochemical studies to understand the interactions of brominated compounds with biological systems.

Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and piperidinone ring play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is unique due to the presence of both a piperidinone ring and two bromine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

3-Bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a synthetic compound belonging to the piperidine family, characterized by its unique structural features. The biological activity of this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C13H16Br2NC_{13}H_{16}Br_2N with a molecular weight of approximately 353.09 g/mol. The compound features a piperidinone ring with bromine and methyl substituents on the aromatic phenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit the activity of certain protein phosphatases, which play critical roles in cellular signaling pathways. For instance, the compound acts as a selective inhibitor of PPM1D (WIP1), enhancing the activity of the p53 tumor suppressor protein, which is pivotal in regulating cell cycle and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating p53 pathways. This mechanism is crucial for developing novel cancer therapies that can be used in conjunction with traditional treatments like chemotherapy .

Enzyme Inhibition

The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism that is a target for drugs against various diseases, including cancer and tuberculosis . In vitro studies have confirmed its inhibitory activity against DHFR, suggesting its utility in drug development for these conditions.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of similar piperidine derivatives:

  • Inhibition Studies : A study assessed various piperidine-based compounds for their ability to inhibit DHFR. The results indicated that structural modifications significantly impacted their biological activity. Compounds with electron-withdrawing groups at specific positions showed enhanced inhibitory effects .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that derivatives similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including MCF-7 and HCT-116. These results highlight the potential of such compounds as anticancer agents .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds with their targets, reinforcing the importance of structural features in determining biological activity .

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
This compoundAnticancerTBDWIP1
Piperidine Derivative ADHFR Inhibitor0.48DHFR
Piperidine Derivative BAnticancer0.65MCF-7
Piperidine Derivative CAnticancer1.93HCT-116

Properties

IUPAC Name

3-bromo-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWKLRRYBIGWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCCC(C2=O)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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